molecular formula C7H5KO3 B095230 Potassium 4-hydroxybenzoate CAS No. 16782-08-4

Potassium 4-hydroxybenzoate

Cat. No.: B095230
CAS No.: 16782-08-4
M. Wt: 176.21 g/mol
InChI Key: DKGFIVSGQRBSOG-UHFFFAOYSA-M
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Description

Potassium 4-hydroxybenzoate is a potassium salt of 4-hydroxybenzoic acid. It is an aromatic compound with a hydroxyl group attached to the benzene ring. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and food preservation, due to its antimicrobial properties.

Scientific Research Applications

Potassium 4-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Potassium 4-hydroxybenzoate, also known as Potassium Paraben, is primarily active against a broad spectrum of microorganisms .

Mode of Action

Potassium Paraben is thought to interfere with the membrane transport processes of bacteria . It may inhibit the synthesis of DNA and RNA or key enzymes, such as ATPases and phosphotransferases, in some bacterial species . The stronger antibacterial action of propylparaben, a similar compound, may be due to its greater solubility in the bacterial membrane, which may allow it to reach cytoplasmic targets in greater concentrations .

Biochemical Pathways

In the case of 4-hydroxybenzoic acid, a compound structurally similar to Potassium Paraben, it is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .

Pharmacokinetics

It is known that parabens, in general, show high interindividual variability in pharmacokinetics due to genetic polymorphisms of cytochrome p450 (cyp) 2c19 metabolism .

Result of Action

The result of Potassium Paraben’s action is the inhibition of bacterial growth, making it an effective preservative in many types of formulas . These compounds, and their salts, are used primarily for their bactericidal and fungicidal properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium Paraben. For instance, the pH of the environment can affect its solubility and therefore its ability to interact with bacterial membranes . Additionally, the presence of other ingredients frequently used in pharmaceutical and cosmetic formulations can interfere with the antimicrobial activity of the potassium salts of parabens .

Safety and Hazards

4-Hydroxybenzoic acid is considered an irritant and poses hazards to aquatic life . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

4-Hydroxybenzoic acid has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . Future research is expected to focus on the production of new compounds using 4-HBA .

Biochemical Analysis

Biochemical Properties

Potassium 4-hydroxybenzoate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the enzyme 4-hydroxybenzoate 3-monooxygenase (NAD(P)H) utilizes 4-hydroxybenzoate, NADH, NADPH, H + and O 2 to produce 3,4-dihydroxybenzoate . This enzyme participates in benzoate degradation via hydroxylation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Pseudarthrobacter phenanthrenivorans Sphe3, a strain capable of degrading several aromatic compounds, can grow on 4-hydroxybenzoate as the sole carbon and energy source .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including interactions with various enzymes or cofactors. It also has effects on metabolic flux or metabolite levels . For instance, several important bioproducts are produced from 4-hydroxybenzoate in the microbial shikimate pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 4-hydroxybenzoate can be synthesized through the neutralization of 4-hydroxybenzoic acid with potassium hydroxide. The reaction typically involves dissolving 4-hydroxybenzoic acid in water or an alcohol solvent and then adding potassium hydroxide to the solution. The mixture is stirred until the reaction is complete, and the product is then isolated by filtration or evaporation.

Industrial Production Methods: Industrial production of this compound often involves the Kolbe-Schmitt reaction, where potassium phenoxide reacts with carbon dioxide under high pressure and temperature to form this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 4-hydroxybenzoquinone.

    Reduction: It can be reduced to form 4-hydroxybenzyl alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

  • 4-hydroxybenzoic acid
  • Methyl 4-hydroxybenzoate
  • Ethyl 4-hydroxybenzoate
  • Propyl 4-hydroxybenzoate

Comparison: Potassium 4-hydroxybenzoate is unique due to its potassium salt form, which enhances its solubility in water compared to its parent compound, 4-hydroxybenzoic acid. This increased solubility makes it more effective as a preservative in aqueous solutions. Additionally, the potassium salt form is less volatile and more stable under various storage conditions .

Properties

IUPAC Name

potassium;4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGFIVSGQRBSOG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99-96-7 (Parent)
Record name Potassium paraben
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20168378
Record name Potassium paraben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16782-08-4
Record name Potassium paraben
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium paraben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM PARABEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHZ6Y0A8VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Parahydroxybenzoic acid has been used for manufacturing a wide variety of products including liquid crystalline polymers and preservatives for cosmetics and medicines. Generally, parahydroxybenzoic acid is prepared by a method in which phenol is reacted with potassium hydroxide to give potassium phenoxide, and the obtained potassium phenoxide is reacted with carbon dioxide under pressure to give potassium parahydroxybenzoate and then, parahydroxybenzoic acid is isolated by means of aciding out procedure, i.e. by adding a mineral acid to the salt.
Name
potassium phenoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 4-hydroxybenzoate
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